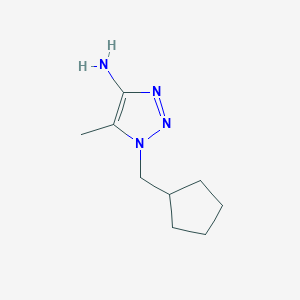
1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazol-4-amine, also known as CPMT, is a chemical compound that has been gaining attention in the field of scientific research. CPMT is a triazole derivative that has been synthesized through a variety of methods and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Broad Spectrum of Biological Activities
Triazoles, including 1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazol-4-amine, are renowned for their diverse biological activities. This class of compounds has been extensively studied for over a century and continues to attract interest due to its wide range of biological effects. Research has identified triazoles as potential candidates for treating various conditions due to their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, antiviral properties, and activity against several neglected diseases. The structural versatility of triazoles allows for significant variations, contributing to their broad spectrum of biological activities. The development of new triazoles is crucial in addressing the challenges posed by new diseases, resistant bacteria, and neglected diseases affecting vulnerable populations (Ferreira et al., 2013).
Synthetic Routes and Applications
1,2,3-Triazoles serve as key scaffolds in organic synthesis, with applications spanning drug discovery, bioconjugation, material science, and more. Their stability under various conditions supports their role in biological interactions, making them integral in the development of new pharmaceuticals. The regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, facilitated by copper(I) catalysis, exemplifies the advancements in triazole chemistry. This method, known as the click reaction, has simplified the synthesis of complex molecules, enabling the exploration of triazoles' full potential in various fields (Kaushik et al., 2019).
Innovations in Organic Synthesis
The fine organic synthesis industry utilizes amino-1,2,4-triazoles as a fundamental raw material. These compounds find applications in producing agricultural products, pharmaceuticals, dyes, and high-energy materials. Their versatility extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids. The diverse applications of amino-1,2,4-triazoles underscore their importance in both applied sciences and various industries, highlighting the ongoing need for innovative synthesis methods to meet the demands of modern technology and medicine (Nazarov et al., 2021).
Propiedades
IUPAC Name |
1-(cyclopentylmethyl)-5-methyltriazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-7-9(10)11-12-13(7)6-8-4-2-3-5-8/h8H,2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCHELJISDJKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazol-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2940063.png)
![(E)-3-(2-chlorophenyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acrylamide](/img/structure/B2940070.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2940073.png)


![2-phenyl-6-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-3(2H)-pyridazinone](/img/structure/B2940077.png)
![4-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2940078.png)
![1-(Cyclopropylmethyl)-2-[[4-methoxy-3-(trifluoromethyl)phenoxy]methyl]aziridine](/img/structure/B2940080.png)

![1-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B2940082.png)
![Tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B2940083.png)

![hexahydro-1H-cyclopenta[c]thiophen-5-one](/img/structure/B2940086.png)